PBIT
概要
準備方法
合成経路と反応条件
PBITの合成は通常、2-アミノベンゼンチオールと4-メチルベンゾイルクロリドを塩基性条件下で反応させて、中間体である2-(4-メチルフェニル)-1,2-ベンゾイソチアゾール-3(2H)-オンを生成することを含みます。反応は、ジクロロメタンまたはトルエンなどの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われます。 次に、反応混合物を数時間還流加熱して、出発物質の完全な変換を確保します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、効率的な混合と熱伝達を確保するために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、収率と純度を最大化するために最適化されており、最終生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
PBITは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、過酸化水素またはm-クロロ過安息香酸などの酸化剤の影響下で、スルホキシドまたはスルホンを生成するように酸化することができます。
還元: this compoundの還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、対応するチオールまたはアミン誘導体を生成する可能性があります。
置換: This compoundは、ベンゾイソチアゾロン環が、アミンまたはアルコールなどのさまざまな求核剤で置換される求核置換反応を受ける可能性があります.
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸、ジクロロメタン。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール、テトラヒドロフラン。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: チオールおよびアミン誘導体。
置換: さまざまな置換ベンゾイソチアゾロン誘導体.
科学研究への応用
This compoundは、次のような広範な科学研究への応用があります。
化学: 有機合成の試薬として、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特にヒストン脱メチル化酵素に関する酵素阻害の研究で使用され、エピジェネティックな調節を理解します。
医学: JARID1Bを過剰発現する癌細胞の増殖を阻害する能力により、癌治療における潜在的な治療効果について調査されています。
科学的研究の応用
PBIT has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly histone demethylases, to understand epigenetic regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells overexpressing JARID1B.
Industry: Utilized in the development of new materials and chemical processes
作用機序
PBITは、ジュモンジATリッチ相互作用ドメイン1(JARID1)酵素を特異的に阻害することにより、その効果を発揮します。これらの酵素は、活性転写に関連する重要なエピジェネティックなマーカーであるヒストンH3リジン4(H3K4)の脱メチル化を担当しています。JARID1B、JARID1A、およびJARID1Cを阻害することにより、this compoundはH3K4me3マーカーの除去を防ぎ、遺伝子発現の抑制と細胞増殖の阻害につながります。 このメカニズムは、JARID1Bを過剰発現する癌細胞では特に有効です .
類似の化合物との比較
This compoundは、他のヒストン脱メチル化酵素阻害剤と比較して、JARID1酵素に対する特異性においてユニークです。類似の化合物には以下が含まれます。
GSK2879552: リジン特異的脱メチル化酵素1(LSD1)の阻害剤であり、潜在的な抗腫瘍活性があります。
KDM5A-IN-1: パンヒスチジンリジン脱メチル化酵素5(KDM5)の強力で選択的な阻害剤であり、KDM5A、KDM5B、およびKDM5Cを阻害します。
CPI-455: 特定のKDM5阻害剤。
類似化合物との比較
PBIT is unique in its specificity for JARID1 enzymes compared to other histone demethylase inhibitors. Similar compounds include:
GSK2879552: An inhibitor of lysine-specific demethylase 1 (LSD1) with potential antineoplastic activity.
KDM5A-IN-1: A potent and selective inhibitor of the pan-histidine lysine demethylase 5 (KDM5), inhibiting KDM5A, KDM5B, and KDM5C.
CPI-455: A specific KDM5 inhibitor.
GSK-J1: An effective inhibitor of H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A
特性
IUPAC Name |
2-(4-methylphenyl)-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMYBAZKJBJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359056 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17433179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2514-30-9 | |
Record name | 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PBIT?
A1: this compound is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []
Q2: How does this compound interact with JARID1B?
A2: this compound inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []
Q3: What are the downstream effects of JARID1B inhibition by this compound?
A3: Inhibition of JARID1B by this compound can lead to several downstream effects, including:
- Reduced proliferation of cancer cells: this compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
- Induction of cellular senescence: this compound can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
- Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]
Q4: Does this compound interact with other targets besides JARID1 family members?
A4: Research suggests this compound might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]
Q5: Are there any other pathways affected by this compound treatment?
A5: Studies indicate this compound might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H11NOS, and its molecular weight is 241.31 g/mol.
Q7: How does modifying the this compound structure affect its activity?
A7: Replacing the sulfur atom in this compound with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]
Q8: What types of in vitro assays have been used to study this compound?
A8: Researchers have employed various in vitro assays to investigate this compound's effects, including:
- Proliferation assays: These assess this compound's impact on cancer cell growth and viability. [, , ]
- Cell cycle analysis: These determine if this compound induces cell cycle arrest in specific phases. []
- Apoptosis assays: These measure this compound's ability to trigger programmed cell death in cancer cells. []
- Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]
Q9: What have in vivo studies revealed about this compound's efficacy?
A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate this compound's chemopreventive potential. Results indicate this compound can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]
Q10: Has this compound been tested in clinical trials?
A10: Currently, no published data from clinical trials involving this compound are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.
Q11: What analytical techniques are used to characterize and quantify this compound?
A11: Common analytical techniques used for this compound characterization and quantification include:
- High-performance liquid chromatography (HPLC): This method separates this compound from other compounds in a mixture. [, ]
- Fluorescence detection (FLD): this compound derivatives can be detected with high sensitivity using fluorescence. [, ]
- Mass spectrometry (MS): This technique helps identify and confirm the structure of this compound and its derivatives. [, ]
Q12: What is known about the safety and toxicity of this compound?
A12: While this compound has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.
Q13: What are the future directions for this compound research?
A13: Future research on this compound could focus on:
- Optimizing its structure: Developing more potent and selective analogs of this compound with improved pharmacokinetic properties. [, ]
- Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which this compound exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。